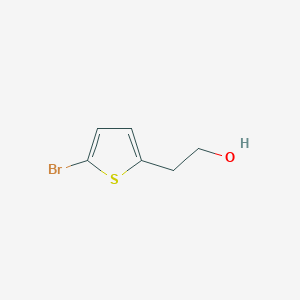

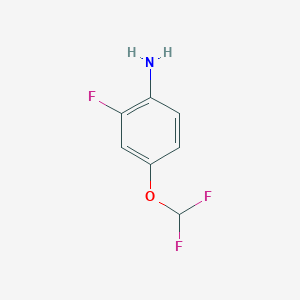

![molecular formula C21H18Cl2N2O2S2 B2533756 2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686772-93-0](/img/structure/B2533756.png)

2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of thieno[3,2-d]pyrimidin-4-one, which is a heterocyclic compound. It has a sulfur-containing thiophene ring fused with a pyrimidine ring. The molecule also contains dichlorophenyl and ethoxyphenyl substituents, which can significantly influence its physical, chemical, and biological properties .

Aplicaciones Científicas De Investigación

Antitumor Activity

2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one and its derivatives have shown significant potential in antitumor activities. A study by Hafez and El-Gazzar (2017) highlighted the synthesis of new derivatives with potent anticancer activity, comparable to doxorubicin, against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Antibacterial and Antifungal Activities

Ashok, Holla, and Kumari (2007) conducted research on novel derivatives of thiazolo[2,3-b]dihydropyrimidinone, demonstrating moderate to excellent growth inhibition of bacteria and fungi. This highlights the compound's potential in combating microbial infections (Ashok, Holla, & Kumari, 2007).

Synthesis and Structural Analysis

Studies have focused on the synthesis and structural analysis of various derivatives. Zhou et al. (2019) developed a rapid synthetic method for derivatives, demonstrating their potential in drug development (Zhou et al., 2019). Additionally, research by Gangjee et al. (2008) synthesized analogues as potent inhibitors of thymidylate synthase and dihydrofolate reductase, indicating potential in cancer and antibacterial therapies (Gangjee et al., 2008).

Hydrogen Bonding and Crystal Structures

The study of hydrogen bonding and crystal structures in derivatives has been of interest. Glidewell et al. (2003) explored the benzylation and nitrosation of derivatives, providing insights into their molecular structures and interactions (Glidewell et al., 2003).

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to exhibit a wide range of biological activity . They have been associated with antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Mode of Action

For instance, some pyrido[2,3-d]pyrimidines have been found to inhibit tyrosine kinase and cyclin-dependent kinase (CDK4) .

Biochemical Pathways

For instance, some pyrido[2,3-d]pyrimidines have been found to inhibit tyrosine kinase and cyclin-dependent kinase (CDK4), which are involved in cell cycle regulation and signal transduction .

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic effects .

Propiedades

IUPAC Name |

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N2O2S2/c1-2-27-15-6-4-14(5-7-15)25-20(26)19-18(9-10-28-19)24-21(25)29-12-13-3-8-16(22)17(23)11-13/h3-8,11H,2,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUORSZYJPIEGTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

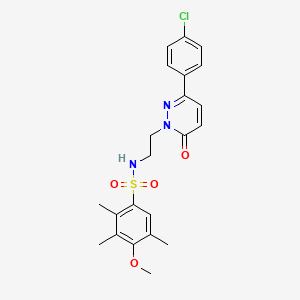

![4-fluoro-N-[(1H-imidazol-2-yl)methyl]-3-methylaniline](/img/structure/B2533673.png)

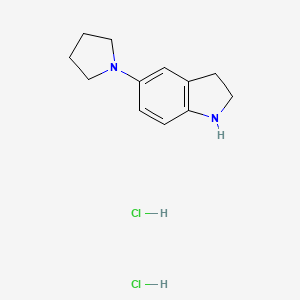

![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2533674.png)

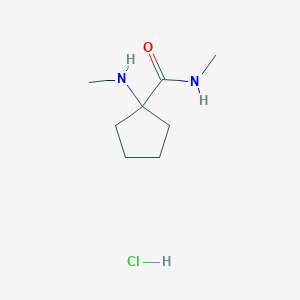

![N-Ethyl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2533678.png)

![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2533682.png)

![Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride](/img/structure/B2533684.png)

![N-(cyanomethyl)-N,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2533690.png)

![methyl 4-oxo-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2533691.png)

![3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2533693.png)

![2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2533695.png)